molecular formula C17H17ClN4O2 B4550046 2-(3-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole

2-(3-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole

Cat. No.: B4550046
M. Wt: 344.8 g/mol
InChI Key: HGWRBSXTVDTVCR-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C17H17ClN4O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.1040035 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Electronic Properties

  • Docking Studies and Crystal Structure Analysis

    Tetrazole derivatives have been analyzed for their crystal structures and docking studies to understand their orientation and interaction within biological systems. For instance, the crystal structure of two tetrazole derivatives has been determined by X-ray crystallography, revealing their potential as COX-2 inhibitors based on molecular docking studies (Al-Hourani et al., 2015).

  • Thermal Decomposition Analysis

    The thermal decomposition of phenyl tetrazoles has been investigated, providing insights into their thermal stability and potential energetic applications. Such studies involve characterizing their molecular structures and assessing their decomposition products (Yılmaz et al., 2015).

Potential Applications

  • Material Science

    The synthesis and structural characterization of tetrazole derivatives, including their complexes with metals, have been explored for potential applications in material science, such as in luminescence and magnetic behaviors. For example, metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands have been synthesized, showcasing different structural characteristics and potential for application in luminescent materials and as magnetic materials (Sun et al., 2013).

  • Pharmacological Research

    Tetrazole derivatives are studied for their bioactivity, including their potential as cyclooxygenase inhibitors. The synthesis and bioassay studies of specific tetrazole compounds have been conducted to understand their interaction within the active site of the cyclooxygenase-2 enzyme, comparing their efficacy with known drugs (Al-Hourani et al., 2020).

  • Corrosion Inhibition

    Tetrazole derivatives have been investigated for their application in corrosion protection. Studies on the adsorption behavior and corrosion protection efficacy of certain carbohydrazide-pyrazole compounds on mild steel in acidic solutions have demonstrated their potential as effective corrosion inhibitors (Paul, Yadav, & Obot, 2020).

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-(3-ethoxy-4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-3-24-16-10-13(7-8-15(16)23-2)17-19-21-22(20-17)11-12-5-4-6-14(18)9-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWRBSXTVDTVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.